Cas no 94-09-7 (ethyl 4-aminobenzoate)

ethyl 4-aminobenzoate structure
ethyl 4-aminobenzoate structure
ethyl 4-aminobenzoate
94-09-7
C9H11NO2
165.189142465591
MFCD00007892
34731
2337

ethyl 4-aminobenzoate Properties

Names and Identifiers

    • Ethyl 4-aminobenzoate
    • 4-AMINOBENZOIC ACID ETHYL ESTER
    • AETHOFORM
    • anesthesin
    • auralgan otic
    • BENZOCAINE
    • benzocaine bp98
    • BENZOCAINUM
    • ethyl aminobenzoate
    • ETHYLAMINOBENZOATE-4
    • ETHYL P-AMINOBENZOATE
    • H-4-ABZ-OET
    • LABOTEST-BB LTBB000527
    • ORTHESIN
    • P-AMINOBENZOIC ACID ETHYL ESTER
    • parathesin
    • 4-(Ethoxycarbonyl)aniline
    • 4-amino-benzoicaciethylester
    • 4-Carbethoxyaniline
    • Benzocaine (See B197952 for Labelled)
    • 4-amino-benzoic acid ethyl ester
    • 4-ethoxycarbonylaniline
    • Anaesthin
    • Ethoform
    • ethyl 4-aminobenzene carboxylate
    • ethyl 4-amino-benzoate
    • ethyl ester of p-aminobenzoic acid
    • Euphagin
    • Norcain
    • Norcaine
    • Ora-jel
    • Solu H
    • Topcaine
    • Americaine
    • Anaesthesin
    • Amben ethyl ester
    • p-Carbethoxyaniline
    • Hurricaine
    • Parathesine
    • Dermoplast
    • Identhesin
    • Anesthesine
    • Anestezin
    • Anesthone
    • Keloform
    • Anaesthan-syngala
    • Solarcaine
    • p-Ethoxycarboxylic aniline
    • Baby Anbesol
    • p-(Ethoxycarbonyl)aniline
    • Benzoic acid, 4-amin
    • Benzoic acid, p-amino-, ethyl ester (8CI)
    • (p-(Ethoxycarbonyl)phenylamine
    • 4-(Ethoxycarbonyl)phenylamine
    • 4-Aminobenzoic acid ethyl ester
    • Anbesol
    • Benzoak
    • Diet Ayds
    • Et-PABA
    • Ethyl p-aminobenzenecarboxylate
    • Ethyl p-aminophenylcarboxylate
    • Gingicaine
    • MeSH ID: D001566
    • NSC 41531
    • NSC 4688
    • Orabase-B
    • Slim Mint Gum
    • +Expand
    • MFCD00007892
    • BLFLLBZGZJTVJG-UHFFFAOYSA-N
    • 1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3
    • O=C(C1C=CC(N)=CC=1)OCC
    • 638434

Computed Properties

  • 165.07900
  • 1
  • 3
  • 3
  • 165.078979
  • 12
  • 151
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • 2
  • 0
  • 52.3

Experimental Properties

  • 2.02670
  • 52.32000
  • 1086
  • 1.5600 (estimate)
  • Soluble in ethanol, chloroform, ethyl ether and dilute acids. Sparingly soluble in water
  • 310°C(lit.)
  • 88-90 °C (lit.)
  • 172°C/13mm
  • alcohol: soluble1 gm in 5 ml
  • Colorless oblique square crystal
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Soluble in alcohol, ether and chloroform. Soluble in almond oil, olive oil, dilute acid. Insoluble in water.
  • 2.5(at 25℃)
  • 1.17

ethyl 4-aminobenzoate Security Information

ethyl 4-aminobenzoate Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

ethyl 4-aminobenzoate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 1 atm, 30 °C
Reference
Tuning the Surface Wettability of Pd/COFs for Selective Hydrogenation
Li, Xiang; Li, He; Li, Chunzhi; Wang, Maodi; Yang, Qihua, ChemCatChem, 2023, 15(12),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ;  1.5 h, 1 MPa, 65 °C
Reference
Boosting hydrogenation properties of Pt single-atom catalysts via tailoring the electronic structures by coordination number regulation
Zhang, Hao; Zhang, Xingcong; Sun, Qingdi; He, Qian; Ji, Hongbing; et al, Chemical Engineering Journal (Amsterdam, 2023, 455,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel (2:1) Solvents: Tetrahydrofuran ;  3 h, 2.5 MPa, 95 °C
Reference
NiOx-promoted Cu-based catalysts supported on AlSBA-15 for chemoselective hydrogenation of nitroarenes
Li, Xiuli; Tan, Yuan; Liu, Zongyang; Su, Juan; Xiao, Yan; et al, Journal of Catalysis, 2022, 416, 332-343

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Iron ,  Iron carbide (Fe3C) Solvents: Ethanol ;  1 h, 60 °C
Reference
MOF-derived N-doped carbon composites embedded with Fe/Fe3C nanoparticles as highly chemoselective and stable catalysts for catalytic transfer hydrogenation of nitroarenes
Feng, Binbin; Xu, Qionghao; Wu, Xiaoxue; Ye, Chunlin; Fu, Yanghe; et al, Applied Surface Science, 2021, 557,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Gold (Candida parapsilosis-supported) Solvents: Water ;  0 - 4 °C; 5 min, 4 °C; 5 h, rt
Reference
Yeast supported gold nanoparticles: an efficient catalyst for the synthesis of commercially important aryl amines
Krishnan, Saravanan; Patel, Paresh N.; Balasubramanian, Kalpattu K.; Chadha, Anju, New Journal of Chemistry, 2021, 45(4), 1915-1923

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Niobium pentoxide ,  Palladium Solvents: Methanol-d4 ,  Water ;  4.5 h, rt
Reference
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon
Yamamoto, Yuta; Shimizu, Eisho; Ban, Kazuho; Wada, Yoshiyuki; Mizusaki, Tomoteru; et al, ACS Omega, 2020, 5(6), 2699-2709

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium Solvents: Ethanol ;  60 min, 0.4 MPa, rt → 45 °C; 0.6 MPa, 45 °C; 0.8 MPa, 45 °C; 1 MPa, 45 °C
Reference
Fabrication of Ir-CoOx@mesoporous SiO2 Nanoreactors for Selective Hydrogenation of Substituted Nitroaromatics
Wang, Shujian; Wu, Chunzheng; Yu, Hongbo ; Li, Tong; Yan, Xuedong; et al, ACS Applied Materials & Interfaces, 2020, 12(8), 9966-9976

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (WA30 anion exchange resin) Solvents: Methanol ;  18 h, rt
Reference
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation
Ichikawa, Tomohiro; Netsu, Moeko; Mizuno, Masahiro; Mizusaki, Tomoteru; Takagi, Yukio; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2269-2279

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  AV 17X8 Solvents: Ethanol ;  5 - 300 min, 1 atm, 40 °C
Reference
Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins
Abdullaev, M. G.; Gebekova, Z. G., Petroleum Chemistry, 2016, 56(2), 146-150

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  9 h, 1 atm, rt
Reference
Porous ceramic supported palladium catalyst capable of selectively reducing only the specific functional group and a selective reduction method using the reducing catalyst
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Water Solvents: Ethanol ;  80 °C
Reference
Multistep continuous-flow synthesis of (R)- and (S)-rolipram using heterogeneous catalysts
Tsubogo, Tetsu; Oyamada, Hidekazu; Kobayashi, Shu, Nature (London, 2015, 520(7547), 329-332

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium (chelate resin-supported) ,  Diaion CR 11 Solvents: Methanol ;  6 h, rt
Reference
Development of chelate resin-supported palladium catalysts for chemoselective hydrogenation
Monguchi, Yasunari; Ichikawa, Tomohiro; Nozaki, Kei; Kihara, Kensuke; Yamada, Yuuko; et al, Tetrahedron, 2015, 71(37), 6499-6505

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen ,  Iron chloride (FeCl3) Catalysts: Nickel tungsten carbide Solvents: Cyclohexane ;  5 h, 3 MPa, 215 °C
Reference
Ni-W2C/mpg-C3N4 as a promising catalyst for selective hydrogenation of nitroarenes to corresponding aryl amines in the presence of Lewis acid
Zhao, Zhongkui ; Yang, Hongling, Journal of Molecular Catalysis A: Chemical, 2015, 398, 268-274

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickel ,  Iron chloride (FeCl3) ,  Tungsten carbide (W2C) (activated carbon supported) ;  5 h, 3 MPa, 240 °C
Reference
Synergistic effect from Lewis acid and the Ni-W2C/AC catalyst for highly active and selective hydrogenation of aryl nitro to aryl amine
Zhao, Zhongkui; Yang, Hongling; Li, Yu, RSC Advances, 2014, 4(43), 22669-22677

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Methane ,  Cobalt dinitrate Solvents: Ethanol ,  Water ;  1 h, 80 °C
Reference
Cobalt-modified molybdenum carbide as an efficient catalyst for chemoselective reduction of aromatic nitro compounds
Zhao, Zhongkui; Yang, Hongling; Li, Yu; Guo, Xinwen, Green Chemistry, 2014, 16(3), 1274-1281

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  24 h, 39 °C
1.2 Reagents: Methanol ;  30 min, 39 °C
Reference
Anaerobic biotransformation of nitro-compounds to amines by bovine rumen fluid
Rodriguez, Alfonso; Irazoqui, Ignacio; Alvarez, Guzman; Cajarville, Cecilia; Repetto, Jose Luis; et al, Green and Sustainable Chemistry, 2011, 1(3), 47-53

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ethanolamine Catalysts: Copper ;  24 h, 95 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ,  Water ;  rt
Reference
One-pot aromatic amination based on carbon-nitrogen coupling reaction between aryl halides and azido compounds
Maejima, Toshihide; Shimoda, Yutaka; Nozaki, Kei; Mori, Shigeki; Sawama, Yoshinari; et al, Tetrahedron, 2012, 68(6), 1712-1722

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Ammonia ,  Tripotassium phosphate Catalysts: Palladium diacetate ,  1-[2-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(dicyclohexylphosphino)ferrocene ;  24 h, 70 °C
Reference
Process for the synthesis of arylamines from the reaction of an aromatic compound with ammonia or a metal amide
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Carbon Solvents: Ethanol ;  5 min, 40 °C; 40 °C
Reference
Hydrogenation of Ethyl p-Nitrobenzoate on Carbon-Supported Palladium-Triphenylphosphine Catalyst
Obraztsova, I. I.; Efimov, O. A., Russian Journal of Applied Chemistry (Translation of Zhurnal Prikladnoi Khimii), 2004, 77(3), 511-512

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tetrachloropalladate Solvents: Ethanol
Reference
Anesthesin synthesized by hydrogenation of p-nitrobenzoic acid ethyl ester on palladium catalysts
Abdullaev, M. G., Pharmaceutical Chemistry Journal (Translation of Khimiko-Farmatsevticheskii Zhurnal), 2001, 35(1), 45-48

ethyl 4-aminobenzoate Raw materials

ethyl 4-aminobenzoate Related Literature